

Availability and sources of certified reference materials for Phenyl acetate-d5.

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Compound of Interest

Compound Name: Phenyl acetate-d5

Cat. No.: B124410

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Comparative Guide to Certified Reference Materials: Phenyl Acetate-d5

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. Certified Reference Materials (CRMs) play a crucial role in ensuring the quality and validity of these measurements. This guide provides a comprehensive comparison of the availability and sources of **Phenyl acetate-d5** CRMs, offering insights into their certification, analytical methodologies, and key specifications.

Availability and Key Suppliers

Phenyl acetate-d5, a deuterated internal standard, is essential for the accurate quantification of phenyl acetate in various matrices. Several reputable suppliers offer this CRM, each providing a Certificate of Analysis (CoA) that details the material's certified properties. Key suppliers in the market include LGC Standards, Sigma-Aldrich (now part of Merck), Simson Pharma Limited, Santa Cruz Biotechnology, and TLC Pharmaceutical Standards. While direct comparative studies between these suppliers' CRMs are not readily published, a thorough analysis of their product specifications and the analytical methods they employ for certification provides a strong basis for comparison.

Comparison of Certified Reference Material Specifications

The quality of a CRM is defined by several key parameters, primarily its certified purity and isotopic enrichment. The following table summarizes typical specifications for **Phenyl acetate-d5** CRMs based on available data from various suppliers. It is important to note that specific values can vary by lot, and users should always refer to the CoA provided with the specific material.

Specification	LGC Standards	Sigma-Aldrich	Simson Pharma Limited	Santa Cruz Biotechnology	TLC Pharmaceutical Standards
Product Number	TRC-P319152	Phenyl-d5-acetic acid	Not specified	sc-214643	P-372
CAS Number	22705-26-6	22705-26-6	22705-26-6	22705-26-6	22705-26-6 (unlabeled: 122-79-2)
Molecular Formula	C ₈ H ₃ D ₅ O ₂	C ₈ H ₃ D ₅ O ₂	C ₈ H ₃ D ₅ O ₂	C ₈ H ₃ D ₅ O ₂	C ₈ H ₃ D ₅ O ₂
Molecular Weight	141.18	141.18	141.18	141.18	141.18
Chemical Purity	Typically ≥98%	≥98 atom % D	High quality, CoA provided	Information available upon request	CoA available for download
Isotopic Enrichment	Stated on CoA	98 atom % D	Stated on CoA	Information available upon request	Stated on CoA
Format	Neat	Solid	Custom Synthesis Available	Solid	Neat
Certificate of Analysis	Available	Available	Accompanied by CoA[1]	Available	Available for download[2]

Note: The information in this table is compiled from publicly available data and should be considered representative. For lot-specific data, always consult the supplier's Certificate of Analysis.

Experimental Methodologies for Certification

The certification of **Phenyl acetate-d5** CRMs relies on a combination of advanced analytical techniques to ensure the accuracy of the certified values. The two primary methods employed are Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assessment

qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard.

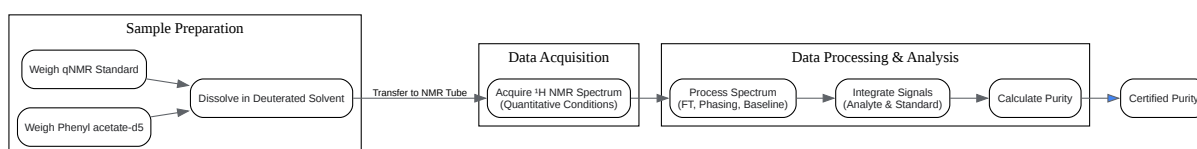
Experimental Protocol:

- Sample Preparation:
 - Accurately weigh a specific amount of the **Phenyl acetate-d5** CRM and a suitable, certified qNMR internal standard (e.g., maleic acid, 1,4-bis(trimethylsilyl)benzene) into a clean NMR tube.
 - Dissolve the mixture in a known volume of an appropriate deuterated solvent (e.g., Chloroform-d, Dimethyl sulfoxide-d6) ensuring complete dissolution.
- NMR Data Acquisition:
 - Acquire a proton (^1H) NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure quantitative conditions are met, including a sufficient relaxation delay (typically 5-7 times the longest T1 relaxation time of the signals of interest) and an accurately calibrated 90° pulse.

- Data Processing and Analysis:
 - Process the acquired spectrum, including Fourier transformation, phase correction, and baseline correction.
 - Integrate the well-resolved signals corresponding to the phenyl protons of **Phenyl acetate-d5** and a known signal from the internal standard.
 - Calculate the purity of the **Phenyl acetate-d5** using the following formula:

Where:

- I = Integral value
- N = Number of protons for the integrated signal
- MW = Molecular weight
- m = mass
- Purity = Purity of the standard



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Workflow for qNMR Purity Assessment

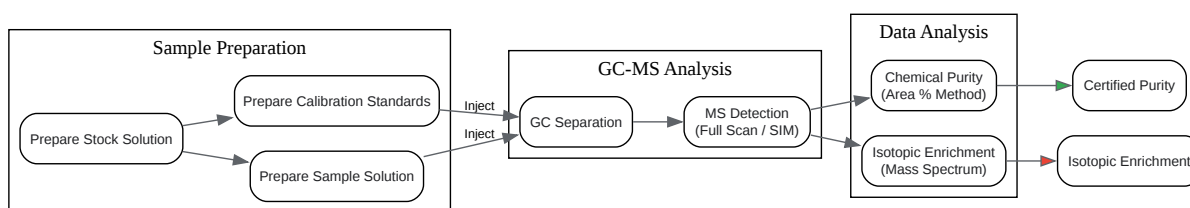
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isotopic Enrichment

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For **Phenyl acetate-d5**, it is used to assess chemical purity by detecting any non-deuterated or other impurities and to determine the isotopic enrichment.

Experimental Protocol:

- Sample Preparation:
 - Prepare a stock solution of the **Phenyl acetate-d5** CRM in a high-purity solvent such as ethyl acetate or dichloromethane.
 - Create a series of calibration standards by diluting the stock solution to different concentrations.
 - Prepare a sample solution of the **Phenyl acetate-d5** at a known concentration.
- GC-MS Analysis:
 - Gas Chromatograph (GC) Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used.
 - Injector: Split/splitless injector, with an appropriate split ratio.
 - Oven Temperature Program: A temperature gradient is used to ensure good separation of the analyte from any potential impurities. A typical program might start at 50°C, hold for 1-2 minutes, then ramp up to 250-280°C.
 - Carrier Gas: Helium or Hydrogen at a constant flow rate.
 - Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Full scan mode is used to identify all ions and confirm the identity of **Phenyl acetate-d5** and any impurities. Selected Ion Monitoring (SIM) mode can be used for higher sensitivity quantification.

- Mass Range: A typical mass range would be m/z 40-300.
- Data Analysis:
 - Chemical Purity: The purity is determined by calculating the area percentage of the **Phenyl acetate-d5** peak relative to the total area of all peaks in the chromatogram.
 - Isotopic Enrichment: The isotopic distribution is determined from the mass spectrum of the **Phenyl acetate-d5** peak. The relative intensities of the molecular ion peak (for the d5 species) and the peaks corresponding to lower deuteration levels (d4, d3, etc.) are used to calculate the isotopic enrichment.



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Workflow for GC-MS Analysis

Conclusion

The selection of a suitable Certified Reference Material for **Phenyl acetate-d5** is a critical step in ensuring the accuracy and reliability of analytical data. While several reputable suppliers offer this product, a direct comparison of their offerings requires a careful review of the Certificate of Analysis. The primary analytical techniques for certification, qNMR and GC-MS, provide a robust framework for establishing the purity and isotopic enrichment of these materials. By understanding the methodologies and key specifications, researchers can make an informed decision to select the most appropriate CRM for their specific application, thereby enhancing the quality and integrity of their scientific work.

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